2-Methyl-4-(2-methylbutyryl)phloroglucinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

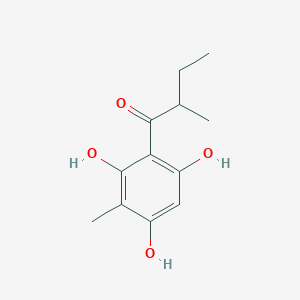

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-6(2)11(15)10-9(14)5-8(13)7(3)12(10)16/h5-6,13-14,16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJQNJPFHJCFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 2-Methyl-4-(2-methylbutyryl)phloroglucinol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological significance of 2-Methyl-4-(2-methylbutyryl)phloroglucinol and structurally related acylphloroglucinol compounds. This class of molecules, characterized by a phloroglucinol core with acyl and methyl substitutions, has garnered significant interest within the scientific community for its diverse pharmacological activities.

Natural Occurrences of this compound and its Analogs

While the precise isolation of this compound as a singular entity is not extensively documented, its structural motifs are characteristic of a broader class of dimeric phloroglucinol derivatives primarily found in ferns of the genus Dryopteris. These plants, particularly Dryopteris crassirhizoma and Dryopteris fragrans, are rich sources of complex phloroglucinols that incorporate methylated and acylated phloroglucinol units.[1][2][3][4][5][6][7][8][9] It is highly probable that this compound exists as a monomeric precursor or as a constituent of these larger, dimeric structures.

Other notable plant families that produce a wide array of acylphloroglucinols include Myrtaceae (e.g., Eucalyptus species) and Hypericaceae (e.g., Hypericum species).[10][11][12][13][14][15][16][17][18][19]

Table 1: Prominent Natural Sources of Structurally Related Acylphloroglucinols

| Plant Species | Family | Key Related Compounds | Reference(s) |

| Dryopteris crassirhizoma | Dryopteridaceae | Flavaspidic acid AB, Flavaspidic acid PB | [1][3][4] |

| Dryopteris fragrans | Dryopteridaceae | Aspidin BB, Aspidin PB, Dryofragin | [2][5][6][7][9] |

| Eucalyptus species | Myrtaceae | Sideroxylonals, Macrocarpals | [17] |

| Hypericum species | Hypericaceae | Various geranyloxy-acylphloroglucinols | [20][19] |

Experimental Protocols for Isolation

The isolation of acylphloroglucinols from their natural sources typically involves solvent extraction followed by multi-step chromatographic purification. The following protocol is a generalized methodology based on successful isolations of structurally similar compounds from Dryopteris rhizomes.

Extraction

-

Plant Material Preparation: Air-dried and powdered rhizomes of the source plant (e.g., Dryopteris crassirhizoma) are used as the starting material.

-

Solvent Extraction: The powdered material is extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. The acylphloroglucinols are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography: The enriched ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate of increasing polarity, is employed to separate the components into several fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compounds, as identified by thin-layer chromatography (TLC), are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds with similar polarities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain individual compounds with high purity, preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient system is often utilized.

Table 2: Quantitative Data for Representative Acylphloroglucinol Isolation

| Compound | Plant Source | Extraction Solvent | Yield | Purity | Reference(s) |

| Jensenone | Eucalyptus jensenii | Acetone | 2.1% (from dried leaves) | >99% | [11] |

| Sideroxylonal B | Eucalyptus cinerea | Sideroxylonal-Rich Extract | 150 mg (from Fr. II) | Not specified | [17] |

| Macrocarpal A | Eucalyptus cinerea | Sideroxylonal-Rich Extract | Not specified | Not specified | [17] |

| Aspidin BB | Dryopteris fragrans | Not specified | Not specified | Not specified | [2][7] |

| Flavaspidic acids | Dryopteris crassirhizoma | Methanol | Not specified | Not specified | [1][4] |

Note: The yields and purities are highly dependent on the specific plant material, extraction conditions, and purification methods used.

Biosynthetic and Signaling Pathways

Biosynthesis of Acylphloroglucinols

The biosynthesis of acylphloroglucinols originates from the polyketide pathway.[21][22] The core phloroglucinol ring is formed through the condensation of three molecules of malonyl-CoA. Subsequent modifications, including methylation and acylation with branched-chain acyl-CoAs (such as 2-methylbutyryl-CoA, derived from isoleucine metabolism), lead to the formation of diverse acylphloroglucinol structures.

Signaling Pathways Modulated by Acylphloroglucinols

Acylphloroglucinols have been shown to exert their biological effects by modulating various intracellular signaling pathways, which are critical in the context of cancer and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) [frontiersin.org]

- 4. Antibacterial activity of two phloroglucinols, flavaspidic acids AB and PB, from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ichthyotoxic phloroglucinol derivatives from Dryopteris fragrans and their anti-tumor promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis [frontiersin.org]

- 7. Aspidin BB, a phloroglucinol derivative, exerts its antibacterial activity against Staphylococcus aureus by inducing the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] New Phloroglucinol derivatives in Dryopteris subimpressa (Pteridophyta, Dryopteridaceae) | Semantic Scholar [semanticscholar.org]

- 9. Antifungal phloroglucinol derivatives from Dryopteris fragrans (L.) Schott - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and quantitation of ecologically important phloroglucinols and other compounds from Eucalyptus jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and Antibacterial Activity of Acylphloroglucinols from Myrtus communis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phloroglucinol-meroterpenoids from the leaves of Eucalyptus camaldulensis Dehnh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Formylated phloroglucinols from Eucalyptus loxophleba foliage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formyl-phloroglucinol meroterpenoids with Nrf2 inhibitory activity from Eucalyptus globulus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxic activity of acyl phloroglucinols isolated from the leaves of Eucalyptus cinerea F. Muell. ex Benth. cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Myrtucommulones and Related Acylphloroglucinols from Myrtaceae as a Promising Source of Multitarget SARS-CoV-2 Cycle Inhibitors [mdpi.com]

- 19. Discovery of bioactive polycyclic polyprenylated acylphloroglucinols from Hypericum wilsonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioactive acylphloroglucinols from Hypericum densiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Identification and biosynthesis of acylphloroglucinols in Hypericum gentianoides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Biosynthesis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol in Plants

Disclaimer: The biosynthesis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol has not been empirically elucidated in plants to date. The following guide presents a scientifically plausible, hypothetical pathway based on established principles of plant secondary metabolism and well-characterized analogous enzymatic reactions. This document is intended for researchers, scientists, and drug development professionals as a framework for future investigation.

Introduction

Phloroglucinol and its derivatives are a diverse class of plant secondary metabolites with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The compound this compound is a decorated phloroglucinol, suggesting a multi-step biosynthetic pathway originating from primary metabolism. Evidence for the natural occurrence of similar compounds, such as 2-(2-methylbutyryl)phloroglucinol 1-O-β-d-glucopyranoside in Lysidice rhodostegia and 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol in Eucalyptus robusta, strongly supports the existence of the necessary enzymatic machinery in the plant kingdom.

This guide outlines a putative four-step biosynthesis pathway, detailing the proposed enzymatic reactions, providing quantitative data from analogous systems, and describing relevant experimental protocols.

Proposed Biosynthetic Pathway

The proposed pathway for the biosynthesis of this compound is a multi-step process that likely involves enzymes from several major classes: a type III polyketide synthase (PKS), a methyltransferase, enzymes of amino acid catabolism, and an acyltransferase.

Spectroscopic Profile of 2-Methyl-4-(2-methylbutyryl)phloroglucinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-Methyl-4-(2-methylbutyryl)phloroglucinol (CAS No. 124598-11-4). Due to the limited availability of a complete, published dataset for this specific molecule, this document synthesizes information from analyses of closely related phloroglucinol derivatives and outlines the standard experimental protocols for obtaining such data. The information herein is intended to serve as a reference for researchers in the fields of natural product chemistry, analytical chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous compounds.

Table 1: Predicted ¹H-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13-14 | s | 1H | Phenolic OH |

| ~10-11 | s | 1H | Phenolic OH |

| ~5.9-6.1 | s | 1H | Ar-H |

| ~3.5-3.8 | m | 1H | -CH(CH₃)CH₂CH₃ |

| ~2.0 | s | 3H | Ar-CH₃ |

| ~1.6-1.8 | m | 2H | -CH₂CH₃ |

| ~1.1 | d | 3H | -CH(CH₃) |

| ~0.9 | t | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~205-210 | C=O |

| ~160-165 | Ar-C-OH |

| ~105-110 | Ar-C-H |

| ~100-105 | Ar-C-CH₃ |

| ~95-100 | Ar-C-C=O |

| ~45-50 | -CH(CH₃)CH₂CH₃ |

| ~25-30 | -CH₂CH₃ |

| ~15-20 | -CH(CH₃) |

| ~10-15 | -CH₂CH₃ |

| ~5-10 | Ar-CH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion Type |

| [M+H]⁺ | Protonated Molecular Ion |

| [M+Na]⁺ | Sodiated Molecular Ion |

| [M-H]⁻ | Deprotonated Molecular Ion |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data, based on standard laboratory practices for the analysis of phloroglucinol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.

Sample Preparation:

-

A sample of this compound (typically 5-10 mg) is accurately weighed.

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

-

¹H-NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and integrations of the hydrogen atoms.

-

¹³C-NMR: One-dimensional carbon NMR spectra are recorded to identify the chemical shifts of the carbon atoms.

-

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion and other significant ions over a defined mass range.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.[1]

-

Tandem MS (MS/MS): Fragmentation analysis is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain structural information from the resulting fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of chemical compounds.

References

Chemical properties and structure of "2-Methyl-4-(2-methylbutyryl)phloroglucinol"

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 2-Methyl-4-(2-methylbutyryl)phloroglucinol, a member of the phloroglucinol class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Properties and Structure

This compound is a naturally occurring phenolic compound. Its chemical identity and key physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 124598-11-4 | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Purity | ≥98% | [1] |

Structural Information

The structure of this compound features a phloroglucinol core (1,3,5-trihydroxybenzene) substituted with a methyl group and a 2-methylbutyryl group.

Table 2: Structural Identifiers for this compound

| Identifier | Representation |

| IUPAC Name | 1-(2,4,6-trihydroxy-3-methylphenyl)-2-methylbutan-1-one |

| SMILES | CCC(C)C(=O)C1=C(C)C(O)=CC(O)=C1O |

| Chemical Structure |

|

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in publicly accessible literature. However, general synthetic strategies for acylated phloroglucinols and their isolation from natural sources provide a basis for potential experimental approaches.

General Synthesis Approach: Friedel-Crafts Acylation

A common method for the synthesis of acylated phloroglucinols is the Friedel-Crafts acylation of a phloroglucinol derivative.

Workflow for a potential synthesis:

Caption: A potential synthetic workflow for this compound.

Methodology:

-

Reaction Setup: To a solution of 2-methylphloroglucinol in a suitable anhydrous solvent (e.g., carbon disulfide), a Lewis acid catalyst such as aluminum chloride is added under an inert atmosphere.

-

Acylation: 2-Methylbutyryl chloride is added dropwise to the cooled reaction mixture. The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography.

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Isolation from Natural Sources

Phloroglucinol derivatives are known to be isolated from various plant species. A general protocol for the isolation of such compounds is outlined below.

Workflow for isolation from a plant source:

References

- 1. chemfaces.com [chemfaces.com]

- 2. This compound | CAS:124598-11-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phlorogl ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03588F [pubs.rsc.org]

"2-Methyl-4-(2-methylbutyryl)phloroglucinol" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(2-methylbutyryl)phloroglucinol, a naturally occurring phloroglucinol derivative. The document details its chemical identity, including its CAS number and molecular formula. While specific in-depth experimental data on this particular compound is limited in publicly available literature, this guide synthesizes the known information regarding its chemical properties and the broader context of related phloroglucinol compounds isolated from its natural source, Eucalyptus robusta. This guide will be updated as more specific research becomes available.

Chemical Identity and Properties

This compound is a phenolic compound that has been identified as a natural product.[1][2][3] Its core structure is based on phloroglucinol, a trihydroxybenzene.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 124598-11-4 | [2] |

| Molecular Formula | C₁₂H₁₆O₄ | Pharmaffiliates |

| IUPAC Name | 1-(2,4,6-trihydroxy-3-methylphenyl)-2-methylbutan-1-one | PubChem |

| Natural Source | Eucalyptus robusta | [1][2][3] |

Biological Context and Potential Activities

This compound belongs to a class of compounds known as acylphloroglucinols, which are prevalent in plants of the Eucalyptus genus.[4] These compounds are known to exhibit a wide range of biological activities. While specific studies on the bioactivity of this compound are not extensively documented, research on related phloroglucinol derivatives from Eucalyptus species suggests potential in several areas:

-

Antifungal Activity: Various phloroglucinol meroterpenoids isolated from Eucalyptus robusta have demonstrated significant antifungal properties, particularly against Candida albicans and Candida glabrata.[5][6] For instance, eucalrobusone X showed a MIC₅₀ value of 10.78 μg/mL against C. albicans, and eucalrobusone U had a MIC₅₀ of 1.53 μg/mL against C. glabrata.[5]

-

Antimicrobial Activity: Acylphloroglucinols from Eucalyptus have been reviewed for their antibacterial effects, showing activity against Gram-positive bacteria.[4]

-

Immunosuppressive and Other Activities: Other related compounds from Eucalyptus have been investigated for immunosuppressive activities and for their effects on protein tyrosine phosphatase 1B.[7]

The structural similarity of this compound to these bioactive compounds suggests it may also possess similar properties, warranting further investigation.

Experimental Protocols

Isolation and Purification Workflow

The isolation of phloroglucinol derivatives from Eucalyptus robusta leaves typically involves a multi-step process of extraction and chromatography.

Caption: A generalized workflow for the isolation and purification of phloroglucinol derivatives.

Structural Elucidation

The chemical structure of isolated phloroglucinol derivatives is typically determined using a combination of spectroscopic techniques.

Caption: Spectroscopic methods for determining the chemical structure of isolated natural products.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for this compound. Research in this area would be a valuable contribution to understanding the full therapeutic potential of this compound.

Future Research Directions

The existing literature points to a clear need for further research to fully characterize this compound. Future studies should focus on:

-

Isolation and Full Spectroscopic Characterization: A definitive study detailing the isolation and complete structural elucidation of this specific compound.

-

Comprehensive Biological Screening: Evaluating the compound's activity in a broad range of assays, including antimicrobial, anticancer, anti-inflammatory, and antioxidant screens.

-

Mechanism of Action Studies: For any significant biological activity observed, further research into the underlying molecular mechanisms and signaling pathways is crucial.

-

Synthesis Protocols: Development of a synthetic route to produce the compound in larger quantities for more extensive research and potential development.

Conclusion

This compound is a natural product with potential for biological activity, given the known properties of related compounds from its source, Eucalyptus robusta. While current knowledge is limited, this guide provides a framework based on the available data. It is hoped that this document will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, and encourage further investigation into this promising molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bioactive acylphloroglucinol derivatives from Eucalyptus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Twelve formyl phloroglucinol meroterpenoids from the leaves of Eucalyptus robusta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Formyl Phloroglucinol Meroterpenoids from the Leaves of Eucalyptus robusta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Phloroglucinols with Immunosuppressive Activities from the Fruits of Eucalyptus globulus. | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Biological Activity of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(2-methylbutyryl)phloroglucinol is a naturally occurring phenolic compound belonging to the acylphloroglucinol class. These compounds are characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) acylated with one or more side chains. This particular derivative has been isolated from Eucalyptus robusta, a plant genus well-known for producing a diverse array of bioactive secondary metabolites.[1][2] The structural features of this compound, specifically the presence of a hydroxylated aromatic ring and a lipophilic acyl chain, suggest its potential for a range of biological activities. This guide provides a comprehensive overview of its known and inferred biological activities, supported by data from related compounds, detailed experimental protocols, and visualization of relevant signaling pathways.

Physicochemical Properties and Structure

While detailed experimental data on the physicochemical properties of this compound are scarce in publicly available literature, its structure provides insights into its potential behavior. The phloroglucinol moiety confers hydrophilicity and antioxidant potential, while the methyl and 2-methylbutyryl groups introduce lipophilicity, which can influence its membrane permeability and interaction with molecular targets.

Biological Activities

While specific studies detailing the biological activities of this compound are limited, extensive research on the broader class of phloroglucinols and other compounds isolated from Eucalyptus species allows for strong inferences regarding its potential therapeutic effects. The primary activities associated with this class of compounds are antimicrobial, anti-inflammatory, and anticancer.

Antimicrobial and Antifungal Activity

Phloroglucinol derivatives are well-documented for their antimicrobial properties.[3] Studies on various extracts and isolated compounds from Eucalyptus species have demonstrated efficacy against a range of pathogens.

Table 1: Antifungal Activity of Phloroglucinol Derivatives from Eucalyptus robusta

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Eucalyprobusal G | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [3] |

| Eucalyprobusal H | Not specified | Not specified | [3] |

| Eucalyprobusal I | Not specified | Not specified | [3] |

| Eucalyprobusal J | Not specified | Not specified | [3] |

| Eucalyprobusal K | Not specified | Not specified | [3] |

| Eucalyprobusal L | Not specified | Not specified | [3] |

Anti-inflammatory Activity

The anti-inflammatory effects of phloroglucinols are attributed to their ability to modulate key inflammatory signaling pathways. While specific data for this compound is not available, the general mechanism for this class of compounds involves the inhibition of pro-inflammatory mediators.

Anticancer Activity

Phloroglucinol and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the modulation of signaling pathways involved in cell proliferation and survival.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of natural products like this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.[5][6][7][8]

-

Fungal Strain Preparation: Fungal strains are grown on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, typically corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).[7]

-

Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using a broth medium suitable for fungal growth (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathways

Based on research into the broader class of phloroglucinols, this compound is likely to exert its biological effects through the modulation of several key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Phloroglucinol derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4][9]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. Phloroglucinols can activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective effects.[10]

Conclusion and Future Directions

This compound, a natural product from Eucalyptus robusta, represents a promising scaffold for drug discovery. Based on the extensive research on related phloroglucinol derivatives, it is highly likely to possess antimicrobial, anti-inflammatory, and anticancer properties. Future research should focus on the specific isolation and biological evaluation of this compound to determine its precise therapeutic potential. In vitro and in vivo studies are warranted to elucidate its mechanisms of action, identify its molecular targets, and establish its safety and efficacy profiles. Such investigations will be crucial for unlocking the full potential of this compound in the development of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Inactivation of the Reactive Oxygen Species-Dependent PI3K/Akt/Mtor Signaling Pathway by Phloroglucinol Contributes to Cytotoxicity in Hep3B Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scielo.br [scielo.br]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 10. Protective Effect of Phloroglucinol on Oxidative Stress-Induced DNA Damage and Apoptosis through Activation of the Nrf2/HO-1 Signaling Pathway in HaCaT Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of 2-Methyl-4-(2-methylbutyryl)phloroglucinol: An In-depth Technical Guide

Disclaimer: Scientific literature with direct experimental data on "2-Methyl-4-(2-methylbutyryl)phloroglucinol" is limited. This guide infers its potential therapeutic effects based on the extensive research conducted on its parent compound, phloroglucinol, and structurally related phloroglucinol derivatives. The biological activities described herein are attributed to these related compounds and serve as a predictive framework.

Core Therapeutic Activities

Phloroglucinol and its derivatives have demonstrated a range of pharmacological activities, suggesting potential applications in various therapeutic areas. These activities primarily include enzyme inhibition, antioxidant effects, anticancer properties, antispasmodic actions, and cytoprotective mechanisms.

Enzyme Inhibition

Phloroglucinol derivatives have been shown to be potent inhibitors of several metabolic enzymes.

Table 1: Inhibitory Activity of Phloroglucinol Derivatives against Various Enzymes

| Compound Class | Target Enzyme | Ki (nM) |

| Phloroglucinol Derivatives | Acetylcholinesterase (AChE) | 1.14–3.92 |

| Butyrylcholinesterase (BChE) | 0.24–1.64 | |

| α-Glycosidase | 6.73–51.10 | |

| Human Carbonic Anhydrase I (hCA I) | 1.80–5.10 | |

| Human Carbonic Anhydrase II (hCA II) | 1.14–5.45 | |

| Trimeric Phloroglucinols | β-Glucuronidase | 0.5–7.5 (µM) |

Data sourced from references[1].

A modified Ellman's method is often employed for assessing acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For other enzymes, specific substrates are used to measure enzymatic activity in the presence and absence of the inhibitor.

-

Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the phloroglucinol derivative.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Activity Measurement: The rate of the enzymatic reaction is measured spectrophotometrically by monitoring the change in absorbance of a product over time.

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition (IC50) is determined from the dose-response curve. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation for competitive inhibitors or by analyzing Dixon plots.[1][2][3]

Antioxidant Activity

A derivative structurally similar to the topic of this guide, 2-(2-methylbutyryl)phloroglucinol 1-O-β-d-glucopyranoside, has been identified, and related phloroglucinols have demonstrated significant antioxidant properties.[4]

Table 2: Antioxidant Activity of Phloroglucinol Derivatives

| Compound | Assay | IC50 (µM) |

| Lysidiside X | Microsomal Lipid Peroxidation | 12.0 |

| Lysidiside Y | Microsomal Lipid Peroxidation | 11.8 |

| Vitamin E (Positive Control) | Microsomal Lipid Peroxidation | 33.4 |

Data sourced from reference[4].

The antioxidant activity can be determined by measuring the reduction of malondialdehyde (MDA), a product of lipid peroxidation.[4]

-

Microsome Preparation: Microsomal protein is prepared and quantified.

-

Incubation: Microsomal protein (1 mg/mL) is incubated with different concentrations of the test compound and cysteine (0.2 mM) at 37°C for 15 minutes.

-

Peroxidation Induction: Ferrous ions (0.5 mM) are added to induce lipid peroxidation, and the mixture is incubated for another 15 minutes.

-

Reaction Termination: The reaction is stopped by adding an equal volume of 20% trichloroacetic acid (TCA).

-

MDA Detection: The amount of MDA produced is quantified using the thiobarbituric acid (TBA) method.[4]

Anticancer Effects

Phloroglucinol has been shown to induce apoptosis in human colon cancer cells (HT-29) through the regulation of specific signaling pathways.[5][6][7][8]

Table 3: Apoptotic Effect of Phloroglucinol on HT-29 Colon Cancer Cells

| Treatment Concentration (µg/ml) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | Not specified (baseline) |

| 12.5 | 10.31 |

| 25 | 17.77 |

| 50 | 24.11 |

Data sourced from reference[9].

-

Cell Culture: HT-29 colon cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[6]

-

Treatment: Cells are treated with varying concentrations of phloroglucinol (e.g., 0, 12.5, 25, and 50 µg/ml) for 24 hours.[9]

-

Staining: Cells are harvested and stained with Annexin V and 7-aminoactinomycin D (7-AAD) according to the manufacturer's protocol.[9]

-

Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.[9]

Phloroglucinol's anticancer effects in HT-29 cells are mediated through the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway and the induction of the Fas-mediated apoptotic pathway.[5][6]

Antispasmodic Activity

Phloroglucinol is recognized for its antispasmodic effects, primarily through the direct relaxation of smooth muscle cells.[10][11] This is achieved by inhibiting voltage-dependent calcium channels, which reduces the influx of calcium ions necessary for muscle contraction.[10] An additional mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cAMP and cGMP, which also promotes smooth muscle relaxation.[11]

Cytoprotective Effects via Nrf2/HO-1 Pathway

Phloroglucinol has been shown to protect cells from oxidative stress-induced damage by activating the Nrf2/HO-1 signaling pathway.[12][13][14] This pathway plays a crucial role in the cellular defense against oxidative stress.

Phloroglucinol promotes the phosphorylation and activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[13] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme oxygenase-1 (HO-1).[13][14] HO-1, in turn, helps to mitigate oxidative damage and inhibit apoptosis.[13]

-

Cell Culture and Treatment: Cells (e.g., C2C12 myoblasts or HaCaT keratinocytes) are cultured and treated with phloroglucinol with or without an oxidative stressor (e.g., H2O2).[13][14]

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a standard method like the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, phospho-Nrf2, and HO-1, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Conclusion

While direct evidence for the therapeutic effects of "this compound" is not yet available in the public domain, the extensive research on phloroglucinol and its derivatives provides a strong foundation for predicting its potential pharmacological profile. The core phloroglucinol structure is associated with potent enzyme inhibition, antioxidant, anticancer, antispasmodic, and cytoprotective activities. Further research is warranted to specifically investigate "this compound" to confirm and characterize its therapeutic potential.

References

- 1. Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 4. Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Randomized, Double-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

- 12. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective Effect of Phloroglucinol on Oxidative Stress-Induced DNA Damage and Apoptosis through Activation of the Nrf2/HO-1 Signaling Pathway in HaCaT Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of Phloroglucinols from Eucalyptus robusta: A Technical Guide for Researchers

An In-depth Exploration of Bioactive Acylphloroglucinols for Drug Discovery and Development

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activities of phloroglucinol derivatives from Eucalyptus robusta. While direct evidence for the presence of 2-Methyl-4-(2-methylbutyryl)phloroglucinol in Eucalyptus robusta is not explicitly documented in the reviewed literature, this document focuses on structurally similar and bioactive acylphloroglucinols and formylated phloroglucinol meroterpenoids that have been successfully isolated from this plant. The methodologies, quantitative data, and mechanistic insights presented herein are based on these closely related compounds and serve as a valuable resource for researchers, scientists, and drug development professionals interested in this promising class of natural products.

Chemical Profile and Properties of Eucalyptus robusta Phloroglucinols

Eucalyptus robusta is a rich source of a diverse array of phloroglucinol derivatives, which are characterized by a 1,3,5-trihydroxybenzene backbone. These compounds are often found as formylated phloroglucinol meroterpenoids (FPMs), where the phloroglucinol core is coupled with a terpene moiety, or as simpler acylphloroglucinols. The specific chemical structures of compounds isolated from Eucalyptus robusta leaves and fruits have been elucidated through extensive spectroscopic analysis.

Table 1: Chemical Properties of Representative Phloroglucinol Derivatives

| Compound Class | General Structure | Key Features | Solubility |

| Acylphloroglucinols | Phloroglucinol core with one or more acyl side chains. | The nature and length of the acyl chain influence bioactivity. | Generally soluble in organic solvents like methanol, ethanol, and DMSO. |

| Formylated Phloroglucinol Meroterpenoids (FPMs) | Phloroglucinol core linked to a terpene (mono- or sesquiterpene) unit, often with formyl groups. | Structurally complex with multiple chiral centers, leading to diverse stereoisomers. | Varies depending on the specific terpene moiety and overall polarity. |

Isolation and Purification of Phloroglucinols from Eucalyptus robusta

The extraction and isolation of phloroglucinol derivatives from Eucalyptus robusta involve a multi-step process designed to separate these compounds from the complex plant matrix. The general workflow is outlined below.

Caption: General workflow for the isolation and characterization of phloroglucinols.

Detailed Experimental Protocol: Extraction and Isolation

The following protocol is a composite of methodologies reported for the isolation of various acylphloroglucinols and FPMs from Eucalyptus robusta.

1. Plant Material Preparation:

-

Air-dry the leaves or fruits of Eucalyptus robusta at room temperature.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol (or methanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.

-

Repeat the extraction process three times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

4. Purification:

-

Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography, eluting with methanol.

-

Isolate individual compounds using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

5. Structural Elucidation:

-

Characterize the purified compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Biological Activities and Quantitative Data

Phloroglucinol derivatives isolated from Eucalyptus robusta have demonstrated a range of promising biological activities, including antifungal, cytotoxic, and enzyme inhibitory effects.

Table 2: Biological Activities of Phloroglucinol Derivatives from Eucalyptus robusta

| Compound/Extract | Biological Activity | Assay | Result (IC₅₀ / MIC) | Reference |

| Eucalrobusone U | Antifungal | Microdilution | MIC: 1.53 µg/mL (against C. glabrata) | [1] |

| (+)-Eucalrobusone X | Antifungal | Microdilution | MIC: 10.78 µg/mL (against C. albicans) | [1] |

| Eucalrobusone C | Cytotoxicity | MTT Assay | IC₅₀: < 10 µM (against HepG2, MCF-7, U2OS) | |

| Eucalyprobusal E | Cytotoxicity | Not Specified | IC₅₀: 9.44 µM (Jurkat), 17.6 µM (HCT116), 17.9 µM (MDA-MB-231) | [2] |

| Eucalyprobusals A-F (compounds 6, 8, and a mixture of 10 & 11) | Acetylcholinesterase Inhibition | Ellman's Method | IC₅₀: 2.55 - 3.82 µM | |

| Eucalrobusones J, P, and a known analogue | Antifungal | Microdilution | MIC₅₀: 1.95 - 2.57 µg/mL (against C. glabrata) | [3] |

Experimental Protocols for Biological Assays

3.1.1. Antifungal Susceptibility Testing (Microdilution Method)

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

-

Add a standardized inoculum of the fungal strain (e.g., Candida albicans, Candida glabrata) to each well.

-

Incubate the plates at 35°C for 24-48 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

3.1.2. Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by phloroglucinols from Eucalyptus robusta are still under investigation, studies on phloroglucinol and its derivatives from other sources suggest potential mechanisms of action, particularly in the context of cancer and inflammation.

Caption: Postulated signaling pathways affected by phloroglucinol derivatives.

Research suggests that phloroglucinols can exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival. For instance, phloroglucinol has been shown to induce apoptosis in human colon cancer cells by regulating the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway. This involves the downregulation of downstream effectors in the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways. Furthermore, some formylated phloroglucinol meroterpenoids from Eucalyptus robusta have been observed to modulate reactive oxygen species (ROS) production and affect mitochondrial membrane potential, suggesting an induction of apoptosis through oxidative stress-related mechanisms.

Conclusion and Future Directions

The diverse phloroglucinol derivatives isolated from Eucalyptus robusta represent a valuable source of lead compounds for drug discovery. Their potent antifungal and cytotoxic activities warrant further investigation to elucidate their precise mechanisms of action and to assess their therapeutic potential. Future research should focus on:

-

Comprehensive phytochemical analysis to identify and quantify the full spectrum of phloroglucinols in Eucalyptus robusta, including the potential presence of this compound.

-

In-depth mechanistic studies to delineate the specific signaling pathways and molecular targets of these bioactive compounds.

-

Preclinical evaluation of the most promising candidates in relevant animal models of disease.

-

Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogs.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the rich chemical diversity and therapeutic potential of Eucalyptus robusta.

References

Unveiling the Potential of 2-Methyl-4-(2-methylbutyryl)phloroglucinol from Lysidice rhodostegia: A Technical Guide for Researchers

An In-Depth Exploration of a Promising Bioactive Scaffold

This technical guide provides a comprehensive overview of the phloroglucinol derivative, 2-Methyl-4-(2-methylbutyryl)phloroglucinol, with a focus on its sourcing from the medicinal plant Lysidice rhodostegia. While direct isolation of this specific aglycone has not been explicitly detailed in the current scientific literature, the presence of its glycosylated form, 2-(2-methylbutyryl)phloroglucinol 1-O-β-d-glucopyranoside, within the plant strongly indicates the natural occurrence of the core compound. This document collates available data on closely related acylphloroglucinols from Lysidice rhodostegia and the broader class of phloroglucinol derivatives to offer researchers, scientists, and drug development professionals a foundational resource for future investigation.

Isolation and Characterization

The isolation of phloroglucinol derivatives from Lysidice rhodostegia typically involves a multi-step process beginning with the extraction of plant material, followed by chromatographic separation. The general protocol is outlined below.

Experimental Protocol: Isolation of Phloroglucinols from Lysidice rhodostegia

A detailed method for extracting and isolating phloroglucinols from the roots of Lysidice rhodostegia has been described. This process serves as a foundational methodology for obtaining the aglycone, this compound, likely following a hydrolysis step of its glycoside precursor.

-

Extraction: The air-dried and powdered roots of L. rhodostegia are extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity.

-

Chromatographic Separation: The ethyl acetate fraction, typically rich in phloroglucinols, is subjected to repeated column chromatography. This may include:

-

Initial Fractionation: Open column chromatography on silica gel or reversed-phase C18 silica gel.

-

Purification: Further purification using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

-

-

Hydrolysis (for obtaining the aglycone): To obtain this compound from its glycoside, an enzymatic or acidic hydrolysis step would be necessary. The specific conditions for this would need to be optimized.

-

Structure Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Bioactivity Profile

Acylphloroglucinols are a well-studied class of compounds known for their diverse biological activities. While specific data for this compound from L. rhodostegia is pending, the activities of related compounds from this plant and other sources provide a strong indication of its potential.

Antioxidant Activity

Several phloroglucinol derivatives isolated from Lysidice rhodostegia have demonstrated significant antioxidant properties. The antioxidant capacity is often evaluated by measuring the inhibition of lipid peroxidation.

Table 1: Antioxidant Activity of Phloroglucinols from Lysidice rhodostegia

| Compound | Assay | IC₅₀ (µM) | Reference |

| Lysidiside X | Inhibition of Fe²⁺-cysteine induced lipid peroxidation | 12.0 | |

| Lysidiside Y | Inhibition of Fe²⁺-cysteine induced lipid peroxidation | 11.8 |

This assay determines the antioxidant activity by measuring the reduction of malondialdehyde (MDA), a product of lipid peroxidation.

-

Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation.

-

Incubation: Microsomal protein (1 mg/mL) is incubated with various concentrations of the test compound and cysteine (0.2 mM in 0.1 M PBS) for 15 minutes at 37°C.

-

Initiation of Peroxidation: Ferrous sulfate (0.5 mM) is added to initiate lipid peroxidation, and the mixture is incubated for another 15 minutes at 37°C.

-

Termination of Reaction: The reaction is stopped by adding an equal volume of 20% trichloroacetic acid (TCA).

-

MDA Measurement: The mixture is centrifuged, and the supernatant is reacted with thiobarbituric acid (TBA). The absorbance of the resulting pink chromogen is measured spectrophotometrically to quantify the amount of MDA formed. A decrease in MDA levels in the presence of the test compound indicates antioxidant activity.

Anti-inflammatory Activity

Phloroglucinol and its derivatives are known to possess anti-inflammatory properties. Studies on various acylphloroglucinols have shown inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Phloroglucinol Derivatives

| Compound | Cell Line | Target | IC₅₀ (µM) | Reference |

| Diacylphloroglucinol | RAW 264.7 | iNOS | 19.0 | |

| Diacylphloroglucinol | SW1353 | NF-κB | 34.0 | |

| Alkylated acylphloroglucinol | RAW 264.7 | iNOS | 19.5 | |

| Alkylated acylphloroglucinol | SW1353 | NF-κB | 37.5 |

This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: The cells are incubated for a further 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.

Signaling Pathways

The therapeutic effects of acylphloroglucinols are attributed to their ability to modulate various cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress.

Anti-inflammatory Signaling

Acylphloroglucinols have been shown to interfere with key inflammatory signaling cascades. A prominent pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. Acylphloroglucinols can inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

Cell Proliferation and Survival Signaling

Acylphloroglucinols have also been implicated in the modulation of signaling pathways that control cell growth and survival, such as the mTOR (mammalian target of rapamycin) and ERK (extracellular signal-regulated kinase) pathways . These pathways are often dysregulated in cancer. The suppression of pS6, a downstream marker of both mTOR and ERK activation, by synthetic acylphloroglucinol scaffolds suggests a potential anti-proliferative effect.

Conclusion and Future Directions

While direct experimental data on this compound from Lysidice rhodostegia remains to be fully elucidated, the information available for structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. Its predicted antioxidant and anti-inflammatory properties, coupled with the known modulatory effects of acylphloroglucinols on key signaling pathways, make it a compelling candidate for drug discovery and development programs.

Future research should focus on:

-

The targeted isolation and structural confirmation of this compound from Lysidice rhodostegia.

-

Comprehensive in vitro and in vivo evaluation of its antioxidant and anti-inflammatory activities.

-

Elucidation of its precise mechanisms of action, including its effects on the NF-κB, mTOR/ERK, and other relevant signaling pathways.

-

Investigation of its potential in preclinical models of diseases where oxidative stress and inflammation are implicated.

This technical guide serves as a starting point for researchers to explore the therapeutic potential of this promising natural product scaffold. The methodologies and data presented herein provide a solid foundation for further scientific inquiry.

Enzyme Inhibitory Activity of 2-Methyl-4-(2-methylbutyryl)phloroglucinol and Related Acylphloroglucinols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Acylphloroglucinols

Phloroglucinol and its acylated derivatives are a class of naturally occurring phenolic compounds found in various plant and marine sources.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3][4][5] A key aspect of their therapeutic potential lies in their ability to inhibit the activity of various enzymes, making them attractive candidates for drug discovery and development. This guide focuses on the potential enzyme inhibitory profile of 2-Methyl-4-(2-methylbutyryl)phloroglucinol by examining the activities of its structural analogs.

Quantitative Data on Enzyme Inhibitory Activity of Acylphloroglucinols

The following tables summarize the reported enzyme inhibitory activities of various acylphloroglucinol derivatives against key enzymatic targets. This data provides a comparative landscape of their potential efficacy.

Table 1: α-Glucosidase Inhibitory Activity of Phloroglucinol Derivatives

| Compound | IC50 (µM) | Source Organism/Reference |

| Unnamed Phloroglucinol Derivative 1 | 10.60 | Syzygium fluviatile[6] |

| Unnamed Phloroglucinol Derivative 3 | 5.07 | Syzygium fluviatile[6] |

| Hypertonii A (1) | 3.03 ± 0.15 | Hypericum addingtonii[7][8] |

| Guttiferone K (2) | 34.8 | Garcinia schomburgkiana[9] |

| Schomburgkianone I (1) | 21.2 | Garcinia schomburgkiana[9] |

| Compound 7 | 1.13 ± 0.26 | Hypericum addingtonii[7][8] |

| Compound 11 | 2.85 ± 0.15 | Hypericum addingtonii[7][8] |

| Compound 12 | 3.16 ± 0.21 | Hypericum addingtonii[7][8] |

| Compound 18 | 3.55 ± 0.45 | Hypericum addingtonii[7][8] |

Table 2: Tyrosinase Inhibitory Activity of Phloroglucinol Derivatives

| Compound | IC50 (µM) | Substrate | Type of Inhibition | Source Organism/Reference |

| 2-phloroeckol (3) | 7.0 ± 0.2 | L-tyrosine | Competitive | Ecklonia cava[10] |

| 2-O-(2,4,6-trihydroxyphenyl)-6,6′-bieckol (5) | 8.8 ± 0.1 | L-tyrosine | Competitive | Ecklonia cava[10] |

| Xanthohumol (1) | 15.4 (monophenolase), 31.1 (diphenolase) | L-tyrosine, L-DOPA | Competitive | Humulus lupulus[11] |

| 974-A | 1.57 ± 0.08 (L-tyrosine), 3.56 ± 0.22 (L-DOPA) | L-tyrosine, L-DOPA | Competitive | Ecklonia stolonifera[12] |

| Phlorofucofuroeckol-A | 3.42 ± 0.01 (L-tyrosine), 8.14 ± 0.29 (L-DOPA) | L-tyrosine, L-DOPA | - | Ecklonia stolonifera[12] |

| Eckol | 9.12 ± 0.36 (L-tyrosine), 29.59 ± 0.48 (L-DOPA) | L-tyrosine, L-DOPA | - | Ecklonia stolonifera[12] |

Table 3: Other Enzyme Inhibitory Activities of Phloroglucinol Derivatives

| Compound | Enzyme Target | IC50 (µM) | Source Organism/Reference |

| Diacylphloroglucinol (2) | iNOS | 19.0 | Synthetic[5] |

| Alkylated acylphloroglucinol (4) | iNOS | 19.5 | Synthetic[5] |

| Diacylphloroglucinol (2) | NF-κB | 34.0 | Synthetic[5] |

| Alkylated acylphloroglucinol (4) | NF-κB | 37.5 | Synthetic[5] |

Detailed Experimental Protocols

The following are generalized protocols for key enzyme inhibition assays based on commonly cited methodologies. These can be adapted for the evaluation of this compound.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia.[9]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Acarbose as a positive control

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of the α-glucosidase enzyme, pNPG substrate, test compound at various concentrations, and acarbose.

-

In a 96-well plate, add a specific volume of the enzyme solution and the test compound or acarbose.

-

Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).[13]

-

Initiate the reaction by adding the pNPG substrate to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).[13][14]

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[13][14]

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase Inhibition Assay

This assay measures the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for their skin-lightening properties.[15]

Materials:

-

Mushroom tyrosinase

-

L-tyrosine or L-DOPA as substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kojic acid as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of mushroom tyrosinase, L-tyrosine or L-DOPA, test compound at various concentrations, and kojic acid.

-

In a 96-well plate, add the test compound or kojic acid, phosphate buffer, and the tyrosinase enzyme solution.[15]

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).[16][17]

-

Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).

-

Incubate the plate at the same temperature for a defined period (e.g., 20-60 minutes).[16][17]

-

Monitor the formation of dopachrome by measuring the absorbance at approximately 475-510 nm in a kinetic or endpoint mode.[15][17]

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance with the inhibitor.

-

The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

General Experimental Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Phloroglucinol-Mediated Inhibition of PI3K/AKT and RAS/RAF/ERK Signaling Pathways

Some phloroglucinol derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/ERK pathways.[1][2][18]

Caption: Inhibition of PI3K/AKT and RAS/RAF/ERK pathways by phloroglucinols.

Conclusion and Future Directions

The available evidence on structurally related compounds strongly suggests that this compound holds significant potential as an inhibitor of various enzymes, particularly α-glucosidase and tyrosinase. The provided data and protocols offer a solid foundation for initiating research into the specific inhibitory activities and mechanisms of action of this compound. Future studies should focus on the synthesis and purification of this compound, followed by comprehensive in vitro and in vivo evaluations to validate its therapeutic potential for conditions such as diabetes, hyperpigmentation, and inflammatory disorders. Further investigation into its effects on cellular signaling pathways will also be crucial in elucidating its complete pharmacological profile.

References

- 1. Phloroglucinol suppresses metastatic ability of breast cancer cells by inhibition of epithelial-mesenchymal cell transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phloroglucinol suppresses metastatic ability of breast cancer cells by inhibition of epithelial-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Natural Acylphloroglucinol-Based Antifungal Compounds against Cryptococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phloroglucinol derivatives with α- glucosidase inhibitory activities from Syzygium fluviatile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polycyclic polyprenylated acylphloroglucinols from the fruit of Hypericum addingtonii N. Robson and their α-glucosidase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. α-Glucosidase Inhibitory and Antimicrobial Benzoylphloroglucinols from Garcinia schomburgakiana Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Slow-Binding Inhibition of Tyrosinase by Ecklonia cava Phlorotannins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Phlorotannins with Potential Anti-Tyrosinase and Antioxidant Activity Isolated from the Marine Seaweed Ecklonia stolonifera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro α-glucosidase inhibitory assay [protocols.io]

- 14. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 15. benchchem.com [benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. activeconceptsllc.com [activeconceptsllc.com]

- 18. spandidos-publications.com [spandidos-publications.com]

Unraveling the Mechanistic Landscape of Phloroglucinols: A Technical Guide for Researchers

A comprehensive examination of the molecular mechanisms of phloroglucinol and its derivatives, with a forward look toward the therapeutic potential of 2-Methyl-4-(2-methylbutyryl)phloroglucinol.

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of this compound. This guide, therefore, provides a detailed overview of the well-documented mechanisms of the parent compound, phloroglucinol, and its broader class of acylphloroglucinol derivatives. This information serves as a foundational resource for researchers and drug development professionals, offering insights into the potential biological activities of this compound based on established structure-activity relationships.

Executive Summary

Phloroglucinols are a class of phenolic compounds with a diverse and significant range of biological activities. The parent compound, 1,3,5-trihydroxybenzene, and its naturally occurring and synthetic derivatives have demonstrated therapeutic potential as antispasmodic, anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. The mechanism of action is multifaceted and often dependent on the specific substitutions on the phloroglucinol core. This guide synthesizes the current understanding of these mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to provide a robust technical resource for the scientific community. While the specific actions of this compound remain to be elucidated, the data herein on related acylphloroglucinols offer a predictive framework for its potential pharmacological profile.

Core Mechanisms of Action of Phloroglucinol and Its Derivatives

The biological effects of phloroglucinols are mediated through several distinct and sometimes overlapping mechanisms.

Antispasmodic Activity

Phloroglucinol is widely recognized for its musculotropic antispasmodic effects, primarily targeting smooth muscle.[1] This action is crucial for its clinical use in treating spasms of the gastrointestinal and urinary tracts.[2] The underlying mechanisms include:

-

Inhibition of Phosphodiesterases (PDEs): Phloroglucinol inhibits PDEs, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This inhibition leads to elevated intracellular levels of these second messengers, which in turn reduces the influx of calcium ions essential for muscle contraction, resulting in smooth muscle relaxation.[1]

-

Modulation of Ion Channels: The compound can directly modulate the function of various ion channels on the surface of smooth muscle cells, including the inhibition of calcium channels, which further contributes to the decrease in intracellular calcium concentration.[1]

-

Interaction with G-protein Coupled Receptors (GPCRs): Phloroglucinol may also interact with certain GPCRs, which are integral to transmitting extracellular signals that regulate muscle tone and contraction.[1]

-

Inhibition of Catechol-O-methyltransferase (COMT): A fixed combination of phloroglucinol and its methylated derivative, 1,3,5-trimethoxybenzene, has been shown to inhibit COMT.[2] This enzyme is involved in the catabolism of catecholamines. Its inhibition increases sympathetic tone in smooth muscle tissue, leading to an antispasmodic effect.[2]

Anticancer and Pro-Apoptotic Mechanisms

In oncological research, phloroglucinol has demonstrated significant pro-apoptotic activity, particularly in colon cancer cell lines such as HT-29.[3][4][5][6] It appears to induce cancer cell death through the convergence of multiple signaling pathways.

-

Induction of Extrinsic and Intrinsic Apoptotic Pathways: Phloroglucinol activates both major apoptotic signaling cascades.[3]

-

Extrinsic (Death Receptor) Pathway: It upregulates the expression of Fas (a cell surface death receptor) and the Fas-associated death domain (FADD).[3] This engagement of the Fas signaling pathway leads to the activation of initiator caspases, such as caspase-8.[3][6]

-

Intrinsic (Mitochondrial) Pathway: The compound modulates the balance of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria.[6] This, in turn, activates caspase-9.[3]

-

-

Caspase Activation: Both pathways converge on the activation of executioner caspases, notably caspase-3, which cleaves key cellular substrates like poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[3]

-

Inhibition of IGF-1R Signaling: Phlorogluc綸ol has been shown to inhibit the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway in HT-29 cells.[4][5] This inhibition has significant downstream consequences for cell survival and proliferation:

-

Suppression of the PI3K/Akt/mTOR Pathway: By inhibiting IGF-1R, phloroglucinol significantly reduces the expression and phosphorylation of key components of this pro-survival pathway, including PI3K, Akt, and mTOR, as well as downstream effectors like p70S6 kinase.[4][5]

-

Suppression of the Ras/ERK-MAPK Pathway: The compound also downregulates the expression of Ras, Raf, MEK, and the phosphorylation of ERK, thereby inhibiting this critical cell growth and proliferation pathway.[4][5]

-

Antioxidant and Anti-inflammatory Properties

Phloroglucinol and its derivatives exhibit potent antioxidant and anti-inflammatory activities.[1][7]

-

Radical Scavenging: The phenolic hydroxyl groups on the phloroglucinol ring enable it to act as a scavenger of free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][7]

-

Enhancement of Cellular Antioxidant Defenses: Studies have shown that phloroglucinol can increase the concentration of glutathione (GSH) and the activities of antioxidant enzymes like glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST).[7]

-

Nrf2-Mediated Activation of Heme Oxygenase-1 (HO-1): Phloroglucinol can protect against oxidative stress-induced cytotoxicity by activating the transcription factor Nrf2, which leads to the upregulation of the cytoprotective enzyme HO-1.[8]

-

Inhibition of Inflammatory Mediators: Certain synthetic phloroglucinol derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) by suppressing inducible nitric oxide synthase (iNOS) and to inhibit the activity of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB).[9]

Enzyme Inhibition

Various derivatives of phloroglucinol have been synthesized and evaluated as inhibitors of several key enzymes.[8][10]

-

Cholinesterase Inhibition: Some derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases.[8][10]

-

α-Glycosidase and Carbonic Anhydrase Inhibition: The same series of derivatives also showed significant inhibitory potential against α-glycosidase and human carbonic anhydrases I and II (hCA I and II).[8][10]